molecular formula C18H12F3NO B12449066 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol

Cat. No.: B12449066
M. Wt: 315.3 g/mol
InChI Key: WTRCZSZORJOBDJ-UHFFFAOYSA-N
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Description

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridyl group

Preparation Methods

The synthesis of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to form the desired compound .

Chemical Reactions Analysis

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenolic derivatives, while substitution reactions can introduce different functional groups onto the phenyl or pyridyl rings .

Scientific Research Applications

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be compared with other similar compounds, such as methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate and 4-(trifluoromethyl)phenol. These compounds share the trifluoromethyl group but differ in their overall structure and functional groups.

Properties

Molecular Formula

C18H12F3NO

Molecular Weight

315.3 g/mol

IUPAC Name

2-[6-phenyl-4-(trifluoromethyl)pyridin-2-yl]phenol

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)13-10-15(12-6-2-1-3-7-12)22-16(11-13)14-8-4-5-9-17(14)23/h1-11,23H

InChI Key

WTRCZSZORJOBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C3=CC=CC=C3O

Origin of Product

United States

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